An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-yl-quinolin-8-ol
An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-yl-quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Morpholin-4-yl-quinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is approached as a two-stage process, commencing with the preparation of the key intermediate, 2-chloroquinolin-8-ol, followed by a nucleophilic aromatic substitution with morpholine. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the final product. The content is structured to provide researchers and drug development professionals with the necessary scientific and practical knowledge to successfully synthesize and characterize this target molecule.
Introduction and Strategic Overview
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged structure in medicinal chemistry.[2] The target molecule, 2-Morpholin-4-yl-quinolin-8-ol, incorporates both the 8-hydroxyquinoline moiety, known for its metal-chelating and biological properties, and a morpholine substituent at the 2-position, a common functional group in many approved drugs that can enhance aqueous solubility and metabolic stability.
The synthetic strategy outlined in this guide is a logical and efficient two-step sequence. The first step involves the synthesis of the crucial precursor, 2-chloroquinolin-8-ol. The second, and final, step is the introduction of the morpholine moiety at the 2-position of the quinoline ring via a nucleophilic aromatic substitution reaction.
Caption: Overall synthetic workflow for 2-Morpholin-4-yl-quinolin-8-ol.
Synthesis of the Key Intermediate: 2-Chloroquinolin-8-ol
The synthesis of 2-chloroquinolin-8-ol is a critical precursor step. A reliable method involves the preparation of 8-hydroxyquinolin-2(1H)-one, followed by chlorination.
Step 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one
This transformation can be achieved from 8-hydroxyquinoline 1-oxide. The reaction proceeds via an acetic anhydride-mediated rearrangement.
Protocol:
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In a round-bottom flask equipped with a reflux condenser, a mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is heated to reflux for 3 hours.
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After cooling the reaction mixture to room temperature, a 5.0 M aqueous sodium hydroxide solution is carefully added until the pH of the mixture reaches 8.
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The resulting precipitate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is collected by filtration.
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Without further purification, the acetate intermediate (1.02 g, 5.0 mmol) is dissolved in methanol (10 mL).
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Potassium carbonate (831 mg, 6.0 mmol) is added to the solution, and the mixture is stirred at room temperature for 1 hour.
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Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute HCl solution to precipitate the product.
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The solid is collected by filtration, washed with cold water, and dried to afford 8-hydroxyquinolin-2(1H)-one.
Step 2: Chlorination of 8-Hydroxyquinolin-2(1H)-one
The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Protocol:
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In a fume hood, 8-hydroxyquinolin-2(1H)-one (1.0 g, 6.21 mmol) is carefully added to an excess of phosphorus oxychloride (5 mL, 53.6 mmol) in a round-bottom flask equipped with a reflux condenser.
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The reaction mixture is heated to 90 °C and stirred for 2 hours.
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After cooling to room temperature, the reaction mixture is slowly and cautiously poured onto crushed ice with vigorous stirring.
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The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2-chloroquinolin-8-ol.
Synthesis of 2-Morpholin-4-yl-quinolin-8-ol
The final step in the synthesis is the displacement of the chlorine atom at the 2-position of the quinoline ring with morpholine. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring in the quinoline system facilitates this substitution, particularly at the C2 and C4 positions.
Nucleophilic Aromatic Substitution (SNAr) Approach
This method is a direct and often high-yielding approach for the amination of haloquinolines.
Protocol:
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To a solution of 2-chloroquinolin-8-ol (1.0 g, 5.57 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (20 mL) in a round-bottom flask, add morpholine (0.73 mL, 8.35 mmol, 1.5 equivalents).
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Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.15 g, 8.35 mmol) or triethylamine (TEA, 1.16 mL, 8.35 mmol), to the mixture to act as an acid scavenger.
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Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into cold water (100 mL).
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The resulting solid precipitate of 2-Morpholin-4-yl-quinolin-8-ol is collected by filtration.
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The crude product is washed with water and then can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
Caption: Generalized mechanism of the SNAr reaction.
Alternative Approach: Buchwald-Hartwig Amination
For substrates that are less reactive towards traditional SNAr conditions, or to achieve higher yields and cleaner reactions, a palladium-catalyzed Buchwald-Hartwig amination can be employed. This cross-coupling reaction is highly versatile for C-N bond formation.[3][4]
Protocol:
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In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloroquinolin-8-ol (1.0 g, 5.57 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.05-0.2 mol%), and a suitable phosphine ligand like Xantphos (0.1-0.4 mol%).
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Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, 1.5-2.0 equivalents).
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Add morpholine (1.2-1.5 equivalents) and an anhydrous, aprotic solvent such as toluene or dioxane.
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Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
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The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Not required | Palladium catalyst (e.g., Pd₂(dba)₃) |
| Ligand | Not required | Phosphine ligand (e.g., Xantphos) |
| Base | Weaker base (e.g., K₂CO₃, TEA) | Stronger base (e.g., NaOtBu) |
| Solvent | Polar aprotic (e.g., DMF, Ethanol) | Aprotic (e.g., Toluene, Dioxane) |
| Temperature | 80-90 °C | 80-110 °C |
| Reaction Time | 6-8 hours | 2-24 hours |
| Workup | Precipitation and filtration | Filtration and chromatography |
| Advantages | Simpler, catalyst-free | Broader substrate scope, milder for some substrates |
Characterization of 2-Morpholin-4-yl-quinolin-8-ol
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectral data based on the analysis of related structures.[5][6]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide key information about the proton environments in the molecule.
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Quinoline Protons: The aromatic protons on the quinoline ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be indicative of the substitution pattern.
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Morpholine Protons: The morpholine ring protons will exhibit two distinct signals. The protons on the carbons adjacent to the oxygen (H-2' and H-6') will be deshielded and appear as a multiplet around δ 3.7-3.9 ppm. The protons on the carbons adjacent to the nitrogen (H-3' and H-5') will be found further upfield as a multiplet around δ 3.5-3.7 ppm.
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Hydroxyl Proton: The phenolic hydroxyl proton at the 8-position will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
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Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the morpholino group (C-2) will be significantly shifted.
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Morpholine Carbons: The morpholine carbons will show two signals. The carbons adjacent to the oxygen (C-2' and C-6') will appear around δ 66-68 ppm, while the carbons adjacent to the nitrogen (C-3' and C-5') will be found around δ 48-50 ppm.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Quinoline-H | 7.0 - 8.5 (m) | 110 - 160 |
| Morpholine-O-CH ₂ | 3.7 - 3.9 (m) | - |
| Morpholine-N-CH ₂ | 3.5 - 3.7 (m) | - |
| Quinoline-OH | Variable (br s) | - |
| Morpholine-C H₂-O | - | 66 - 68 |
| Morpholine-C H₂-N | - | 48 - 50 |
Mass Spectrometry
Mass spectrometry will be used to determine the molecular weight of the compound. For 2-Morpholin-4-yl-quinolin-8-ol (C₁₃H₁₄N₂O₂), the expected molecular weight is 230.26 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern will likely show characteristic losses of the morpholine ring and other fragments of the quinoline core.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of 2-Morpholin-4-yl-quinolin-8-ol. The two-step synthesis, involving the preparation of the 2-chloroquinolin-8-ol intermediate followed by nucleophilic aromatic substitution with morpholine, provides an efficient pathway to the target molecule. The outlined protocols, along with the discussion of the underlying chemical principles and expected characterization data, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The methodologies described are robust and can likely be adapted for the synthesis of a variety of related quinoline derivatives.
References
- Supporting Information for a relevant publication detailing NMR and HRMS of quinoline derivatives.
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Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
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High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Graduate School. (This represents a source for general Buchwald-Hartwig conditions). [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. (2023). [Link]
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSi Journals. (2018). [Link]
